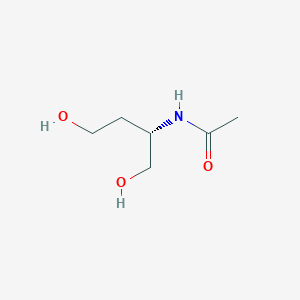
2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methoxy-1,3-thiazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities .
Biology: In biological research, 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid is studied for its potential antimicrobial and antiviral properties. It is also investigated for its role in enzyme inhibition and receptor binding .
Medicine: Its unique structure allows for interactions with various biological targets, making it a valuable candidate for therapeutic research .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
- **2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio}phenoxy}acetic acid
- **2-(2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl)acetic acid
Comparison: Compared to these similar compounds, 2-Fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid exhibits unique properties due to the presence of the fluoro and methoxy groups. These functional groups can influence the compound’s reactivity, biological activity, and interaction with molecular targets. The fluoro group, in particular, can enhance the compound’s stability and binding affinity to specific targets .
Propiedades
Fórmula molecular |
C6H6FNO3S |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-fluoro-2-(2-methoxy-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO3S/c1-11-6-8-3(2-12-6)4(7)5(9)10/h2,4H,1H3,(H,9,10) |
Clave InChI |
BGIDVNQROBKIQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CS1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
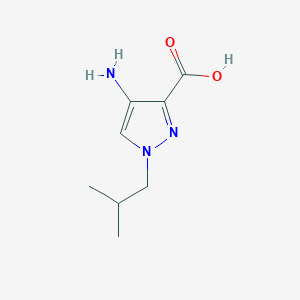
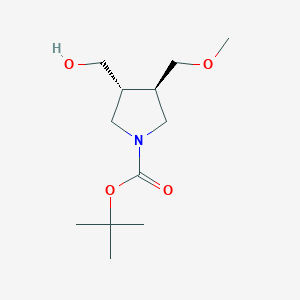

![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

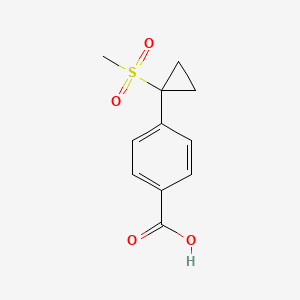
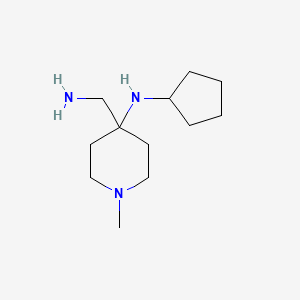
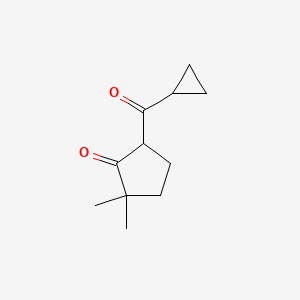
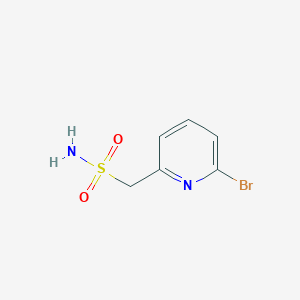
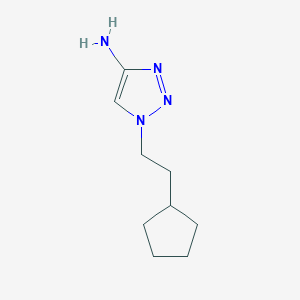
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
